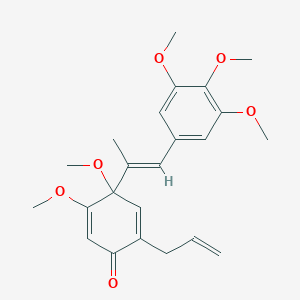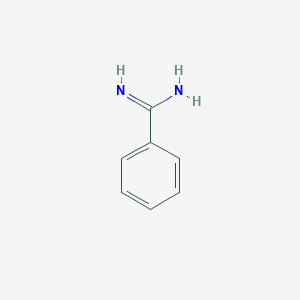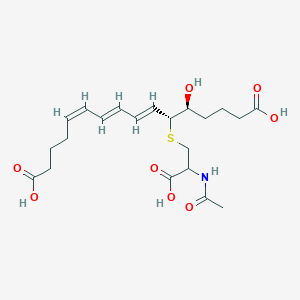
Cyclopropyl(3-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-thienyl)methanone is a chemical compound with the molecular formula C8H8OS . It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da . It is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, which includes Cyclopropyl(3-thienyl)methanone, has been a subject of interest in recent years . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents has been reported, which enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis
The molecular structure of Cyclopropyl(3-thienyl)methanone consists of a cyclopropyl group attached to a thiophene ring via a methanone linkage .Chemical Reactions Analysis
Cyclopropane compounds, such as Cyclopropyl(3-thienyl)methanone, are known to be very reactive due to their strained ring structure . They can undergo various reactions, including cobalt-catalyzed cross-coupling with alkyl iodides .Scientific Research Applications
- Drug Development and Medicinal Chemistry Anti-Mycobacterial Agents: Cyclopropyl(3-thienyl)methanone has been used in the synthesis of novel anti-mycobacterial agents. Its efficient synthesis via reaction with aryl alcohols and halogenated butyrophenones highlights its potential in drug development.
- Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under both acidic and basic conditions. These transformations yield diverse products, demonstrating the compound’s versatility in synthetic applications.
- Oxidation Strategies : Researchers explore methods to oxidize cyclopropane-containing compounds into cyclopropylketones, utilizing powerful oxidants like ozone and dioxiranes .
Chemical Reactions and Reactivity
Natural Product Synthesis
Future Directions
properties
IUPAC Name |
cyclopropyl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWHANRORWWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341539 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113348-25-7 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)


